molecular formula C27H22N2O6 B3931771 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B3931771
M. Wt: 470.5 g/mol
InChI Key: BSSGTHWIYGFWIQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Sodium methoxide or other nucleophiles for substitution reactions.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core structure may also interact with DNA or enzymes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylate:

Uniqueness

The presence of both nitro and methoxy groups in 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-16-4-11-23-21(12-16)22(14-24(28-23)18-7-9-20(34-3)10-8-18)27(31)35-15-26(30)19-6-5-17(2)25(13-19)29(32)33/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSGTHWIYGFWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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